tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a synthetic organic compound that features a quinoxaline core structure. The presence of the tert-butyl and trifluoromethyl groups imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with diketones, followed by the introduction of the tert-butyl and trifluoromethyl groups through selective reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different tetrahydroquinoxaline derivatives.
Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different tetrahydroquinoxaline compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 6-chloro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
1260672-04-5 |
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Molecular Formula |
C14H17F3N2O2 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-8-9(14(15,16)17)4-5-11(10)19/h4-5,8,18H,6-7H2,1-3H3 |
InChI Key |
ZMATXTRTGHUYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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